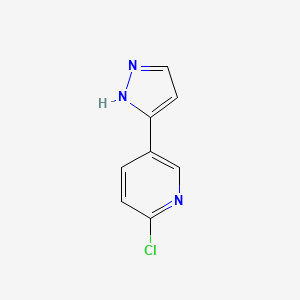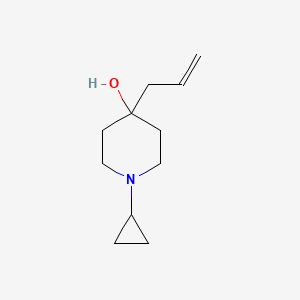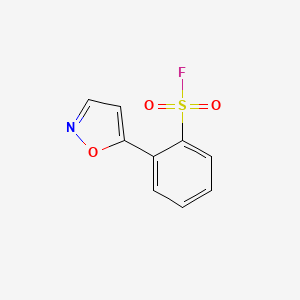
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the benzene ring, which is further connected to an oxazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride. Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing the number of steps, and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, which reduces the number of stages and the amount of acidic waste generated .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, sulfuric acid, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced oxazole compounds .
Applications De Recherche Scientifique
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various enzymes and receptors, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function. The oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2-Oxazol-5-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
2-(1,2-Oxazol-5-YL)benzenesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with a methyl group on the oxazole ring.
Uniqueness
The presence of the sulfonyl fluoride group in 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential for enzyme inhibition, making it valuable in medicinal chemistry and biological studies .
Propriétés
Formule moléculaire |
C9H6FNO3S |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-(1,2-oxazol-5-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H |
Clé InChI |
FQBNBOIXLWNLHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
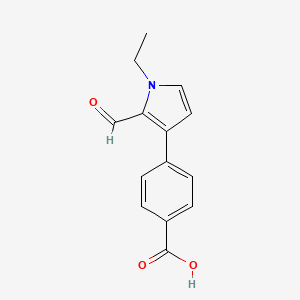
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

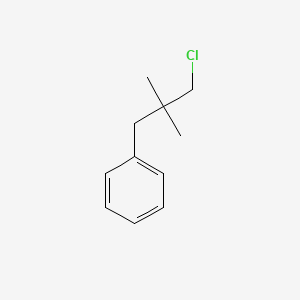

![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
